molecular formula C11H17N3O3S B2368948 3-Methyl-6-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridazine CAS No. 1797593-32-8

3-Methyl-6-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridazine

Cat. No.: B2368948
CAS No.: 1797593-32-8
M. Wt: 271.34
InChI Key: XHBOFMBZUHDXLQ-UHFFFAOYSA-N
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Description

3-Methyl-6-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridazine is a pyridazine derivative known for its promising results in various scientific experiments. This compound features a pyridazine ring, which is a six-membered heterocycle containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 3-Methyl-6-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridazine involves several steps. One common method includes the reaction of 3-methylpyridazine with 1-(methylsulfonyl)piperidin-4-yl chloride under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Methyl-6-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

    Medicine: Research indicates its potential use in developing anticancer drugs due to its ability to inhibit certain cancer cell lines.

    Industry: It is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with cell division processes, thereby inhibiting tumor growth .

Comparison with Similar Compounds

3-Methyl-6-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridazine can be compared with other pyridazine derivatives such as:

    Pyridazinone: Known for its broad spectrum of pharmacological activities, including cardiovascular and anti-inflammatory effects.

    Pyrimidine: Another diazine derivative with significant applications in medicinal chemistry, particularly in antiviral and anticancer drugs.

    Pyrazine: Used in various pharmaceutical applications, including as a scaffold for drug development.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-6-(1-methylsulfonylpiperidin-4-yl)oxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-9-3-4-11(13-12-9)17-10-5-7-14(8-6-10)18(2,15)16/h3-4,10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBOFMBZUHDXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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